molecular formula C10H12O3 B104605 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one CAS No. 1835-14-9

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

Cat. No.: B104605
CAS No.: 1835-14-9
M. Wt: 180.2 g/mol
InChI Key: FBGXENQFSMMBNY-UHFFFAOYSA-N
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Description

It is a derivative of guaiacol and serves as a precursor to various flavorants, such as eugenol and vanillin . This compound is notable for its aromatic properties and is often found in natural products and synthetic applications.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one has diverse applications in scientific research:

Safety and Hazards

This compound is considered a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one can be synthesized through several methods. One common synthetic route involves the Fries rearrangement of 2-methoxyphenyl propionate with aluminum chloride in nitrobenzene . The reaction conditions typically include heating the mixture at 60-80°C for a specific duration, followed by cooling and neutralization with sodium hydroxide. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGXENQFSMMBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075057
Record name 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1835-14-9
Record name Propiovanillone
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Record name 1835-14-9
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Record name 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Record name 1835-14-9
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Record name PROPIOVANILLONE
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Synthesis routes and methods

Procedure details

Powdered anhydrous aluminum chloride (3.0 g, 22.5 mmol) was dissolved in anhydrous nitrobenzene (10 mL) at 100° C. The solution was cooled and 2-methoxyphenyl propionate (2.0 g, 11.1 mmol) was added rapidly. The reaction mixture was heated at 60° C. for 1.5 h and cooled, 3 N NaOH was added, and the mixture was stirred for 15 min. The suspension was filtered off, washed with water. The filtrate was then washed with CH2Cl2 twice, acidified with 3 N HCl, extracted with CH2Cl2. The extract was dried, concentrated, and purified by column chromatography (petroleum ether/EtOAc=10/1 to 5/1) to give the desired product (874 mg, 44% yield) as a yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
44%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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